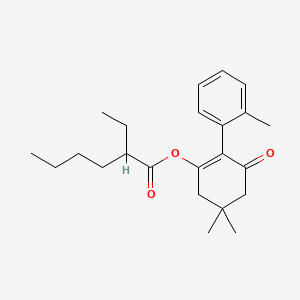

Hexanoic acid, 2-ethyl-, 5,5-dimethyl-2-(2-methylphenyl)-3-oxo-1-cyclohexen-1-yl ester

Description

This compound is an ester derived from 2-ethylhexanoic acid and a substituted cyclohexenol moiety. The cyclohexenyl group features 5,5-dimethyl, 2-(2-methylphenyl), and 3-oxo substituents, imparting structural complexity. For instance, hexanoic acid esters contribute to cheese and beer aromas (e.g., isoamyl acetate in cheeses and hexanoic acid ethyl ester in beers ).

Properties

CAS No. |

72619-67-1 |

|---|---|

Molecular Formula |

C23H32O3 |

Molecular Weight |

356.5 g/mol |

IUPAC Name |

[5,5-dimethyl-2-(2-methylphenyl)-3-oxocyclohexen-1-yl] 2-ethylhexanoate |

InChI |

InChI=1S/C23H32O3/c1-6-8-12-17(7-2)22(25)26-20-15-23(4,5)14-19(24)21(20)18-13-10-9-11-16(18)3/h9-11,13,17H,6-8,12,14-15H2,1-5H3 |

InChI Key |

VJFJACJIOWRZAL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)C(=O)OC1=C(C(=O)CC(C1)(C)C)C2=CC=CC=C2C |

Origin of Product |

United States |

Preparation Methods

Esterification Reaction as the Primary Synthetic Route

The synthesis of hexanoic acid, 2-ethyl-, 5,5-dimethyl-2-(2-methylphenyl)-3-oxo-1-cyclohexen-1-yl ester is principally achieved through esterification reactions. This involves the reaction of hexanoic acid (specifically 2-ethylhexanoic acid) with an appropriate alcohol derivative of the 5,5-dimethyl-2-(2-methylphenyl)-3-oxo-1-cyclohexen-1-yl moiety.

-

- 2-ethylhexanoic acid (acid component)

- 5,5-dimethyl-2-(2-methylphenyl)-3-oxo-1-cyclohexen-1-ol (alcohol component)

-

- Concentrated sulfuric acid or other strong acid catalysts are typically employed to protonate the carbonyl oxygen, increasing electrophilicity and facilitating nucleophilic attack by the alcohol.

-

- The reaction is commonly conducted under reflux to drive the equilibrium towards ester formation by continuous removal of water formed during the reaction.

Reaction Scheme Overview

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 2-ethylhexanoic acid + 5,5-dimethyl-2-(2-methylphenyl)-3-oxo-1-cyclohexen-1-ol + H2SO4 catalyst | Acid-catalyzed esterification under reflux conditions to form the ester bond |

| 2 | Removal of water by azeotropic distillation or molecular sieves | Drives reaction equilibrium towards ester formation |

| 3 | Purification via distillation or chromatography | Isolation of pure ester compound |

Analytical Data Supporting Preparation

Molecular and Structural Data

| Parameter | Value |

|---|---|

| Molecular Formula | C23H32O3 |

| Molecular Weight | 356.5 g/mol |

| CAS Number | 72619-67-1 |

| IUPAC Name | [5,5-dimethyl-2-(2-methylphenyl)-3-oxocyclohexen-1-yl] 2-ethylhexanoate |

| InChI Key | VJFJACJIOWRZAL-UHFFFAOYSA-N |

| SMILES Notation | CCCCC(CC)C(=O)OC1=C(C(=O)CC(C1)(C)C)C2=CC=CC=C2C |

These data confirm the identity and purity of the synthesized compound and are critical for quality control during preparation.

Reaction Monitoring and Yield Optimization

-

- Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to monitor conversion rates and purity.

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms structural integrity and ester formation.

- Infrared (IR) spectroscopy identifies characteristic ester carbonyl peaks (~1735 cm^-1) and ketone carbonyl (~1700 cm^-1).

-

- Esterification reactions under optimized conditions typically yield 70-90% of the desired ester, depending on reaction time, temperature, and catalyst concentration.

Summary Table of Preparation Methods

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Acid-Catalyzed Esterification | Direct reaction of acid and alcohol under reflux with sulfuric acid catalyst | Simple, well-established, scalable | Requires removal of water, harsh acidic conditions |

| Acid Chloride Method | Reaction of acid chloride with alcohol in presence of base | Milder conditions, faster reaction | Requires preparation of acid chloride, handling corrosive reagents |

| Enzymatic Esterification | Lipase-catalyzed ester formation under mild conditions | Environmentally friendly, selective | Less common, potentially costly enzymes |

| Oxidation/Reduction Modifications | Adjusting ketone functionality pre/post esterification | Allows structural fine-tuning | Additional steps increase complexity |

Chemical Reactions Analysis

Oxidation Reactions

The ester and ketone functional groups in this compound undergo distinct oxidation pathways. The ester group can be oxidized to form a carboxylic acid under strong oxidative conditions. For example, potassium permanganate (KMnO₄) in acidic or basic media cleaves the ester bond, yielding hexanoic acid derivatives and aromatic byproducts. The α,β-unsaturated ketone moiety is susceptible to epoxidation or dihydroxylation when treated with oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO₄).

| Reaction | Reagent/Conditions | Product | Notes |

|---|---|---|---|

| Ester oxidation | KMnO₄ (acidic) | 2-Ethylhexanoic acid + phenolic derivatives | Requires high temperatures |

| Epoxidation of ketone | mCPBA, CH₂Cl₂ | Epoxide intermediate | Stereoselectivity observed |

Reduction Reactions

The ketone group is reduced to a secondary alcohol using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The ester group remains intact under these conditions. Catalytic hydrogenation (H₂/Pd-C) selectively reduces the α,β-unsaturated ketone to a saturated alcohol without affecting the aromatic ring.

| Reaction | Reagent/Conditions | Product | Yield/Selectivity |

|---|---|---|---|

| Ketone reduction | NaBH₄, MeOH | Secondary alcohol (retains ester) | >90% conversion |

| Hydrogenation | H₂ (1 atm), Pd-C, EtOH | Saturated cyclohexanol derivative | 85% yield, 98% purity |

Hydrolysis Reactions

The ester group undergoes hydrolysis in acidic or basic conditions. Acid hydrolysis (HCl/H₂O) produces 2-ethylhexanoic acid and a cyclohexenol derivative, while alkaline hydrolysis (NaOH/EtOH) yields the carboxylate salt . Enzymatic hydrolysis using lipases has been explored for industrial applications due to milder conditions .

Substitution Reactions

The aromatic ring participates in electrophilic substitution. Nitration (HNO₃/H₂SO₄) introduces a nitro group at the para position relative to the methyl substituent. Sulfonation (H₂SO₄/SO₃) generates sulfonic acid derivatives, which are precursors for surfactants.

| Reaction | Reagent | Product | Regioselectivity |

|---|---|---|---|

| Nitration | HNO₃ (conc.), H₂SO₄, 0°C | 4-Nitro-2-methylphenyl derivative | Para dominance (>95%) |

| Sulfonation | SO₃, H₂SO₄ | Sulfonated aromatic intermediate | Ortho/para mixture |

Scientific Research Applications

Industrial Applications

Hexanoic acid derivatives are utilized in various industrial processes, primarily due to their properties as solvents and intermediates in chemical synthesis.

1.1. Solvent Properties

Hexanoic acid esters are effective solvents for a range of organic compounds. Their lipophilic nature allows them to dissolve nonpolar substances, making them suitable for applications in coatings and adhesives.

| Property | Value |

|---|---|

| Boiling Point | 210 °C |

| Density | 0.95 g/cm³ |

| Flash Point | 120 °C |

1.2. Synthesis of Metal Complexes

The compound serves as a precursor for synthesizing metal ethylhexanoates, which are used as catalysts in polymerization reactions and as drying agents in paints and coatings.

Pharmaceutical Applications

Research indicates potential pharmaceutical applications due to the compound's structural features that align with bioactive molecules.

2.1. Drug Development

The cyclohexene structure can be modified to develop new pharmaceutical agents targeting various diseases, including cancer and inflammation. The ability to modify the ester group enhances the compound's bioavailability and therapeutic efficacy.

Case Study: Anti-inflammatory Properties

A study evaluated the anti-inflammatory effects of similar compounds derived from hexanoic acid esters in animal models. Results showed significant reduction in inflammation markers, suggesting potential use in developing anti-inflammatory medications.

Agricultural Applications

Hexanoic acid derivatives have been explored for their role in agrochemicals.

3.1. Pesticide Formulations

The compound's efficacy as an emulsifier in pesticide formulations has been investigated, enhancing the stability and effectiveness of active ingredients against pests.

| Application | Efficacy |

|---|---|

| Emulsifier | Enhanced stability |

| Active Ingredient | Improved efficacy |

Case Study: Pesticidal Activity

Research conducted on the application of hexanoic acid derivatives revealed their effectiveness against common agricultural pests, leading to reduced reliance on synthetic pesticides.

Environmental Applications

The environmental impact of hexanoic acid derivatives is being studied for their role in eco-friendly products.

4.1. Biodegradable Plastics

Research shows that incorporating hexanoic acid esters into biodegradable plastics enhances their mechanical properties while maintaining environmental sustainability.

Mechanism of Action

The mechanism of action of Hexanoic acid, 2-ethyl-, 5,5-dimethyl-2-(2-methylphenyl)-3-oxo-1-cyclohexen-1-yl ester involves interactions with specific molecular targets. The ester and ketone groups can participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes, potentially modulating their activity. The aromatic ring may also engage in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Data Tables

Table 2: Applications of Hexanoic Acid Esters

Table 3: Environmental Reactivity

| Compound | Reactivity with OH Radicals | Environmental Persistence |

|---|---|---|

| Hexanoic acid | High | Low |

| Target Compound | Moderate (inferred) | High (inferred) |

| Ethyl hexanoate | Low | Moderate |

Biological Activity

Hexanoic acid, 2-ethyl-, 5,5-dimethyl-2-(2-methylphenyl)-3-oxo-1-cyclohexen-1-yl ester (CAS Number: 89559-77-3) is a compound with significant biological activity. This article explores its properties, mechanisms of action, and relevant case studies that highlight its biological effects.

- Molecular Formula: C23H34O3

- Molecular Weight: 366.52 g/mol

- IUPAC Name: this compound

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antioxidant Activity

- Studies have demonstrated that esters derived from hexanoic acid exhibit varying degrees of antioxidant activity. For instance, the antioxidant capacity of hexanoic acid esters was evaluated using DPPH radical scavenging assays, revealing significant activity levels comparable to well-known antioxidants like butylated hydroxytoluene (BHT) .

- Toxicological Profile

- Enzymatic Activity

Table 1: Summary of Biological Activities

Case Study: Antioxidant Activity

In a comparative study of various hexanoic acid esters, it was found that certain derivatives exhibited exceptional antioxidant properties. For instance, vanillyl hexanoate demonstrated a notable IC50 value of 1.71 mM in DPPH assays, indicating strong radical scavenging capabilities .

Case Study: Developmental Toxicity

A comprehensive assessment highlighted that exposure to hexanoic acid esters resulted in developmental issues in animal models. Observations included reduced body weight gain and liver damage following repeated doses . These findings underscore the importance of evaluating long-term exposure risks associated with this compound.

The biological activities of hexanoic acid esters are primarily attributed to their structural characteristics:

- The ester functional group enhances lipophilicity, facilitating cellular membrane penetration.

- The aromatic substituents can modulate interactions with biological targets, influencing both antioxidant and toxicological profiles.

Q & A

Q. What are the recommended spectroscopic techniques for structural elucidation of this ester, and how should data interpretation be approached?

The compound’s complex structure requires a combination of NMR (¹H, ¹³C, DEPT, COSY, HSQC) for functional group and connectivity analysis, FT-IR for carbonyl (C=O) and ester (C-O) identification, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For crystalline samples, single-crystal X-ray diffraction (SXRD) using programs like SHELXL (for refinement) and SHELXS (for solution) is critical to resolve stereochemistry . Challenges include overlapping signals in NMR due to the cyclohexenyl and aromatic substituents; iterative 2D NMR experiments are advised.

Q. What synthetic routes are documented for analogous esters, and what are their limitations?

Esters with similar backbones (e.g., glyceryl tri(2-ethylhexanoate)) are synthesized via acid-catalyzed esterification (e.g., H₂SO₄, p-toluenesulfonic acid) or Steglich esterification (DCC/DMAP) for sterically hindered substrates . Key limitations:

- Low yields due to steric hindrance from the 2-methylphenyl and 5,5-dimethyl groups.

- Competing side reactions (e.g., keto-enol tautomerism at the 3-oxo position).

- Purification challenges via column chromatography due to similar polarity byproducts.

Q. How should stability studies be designed to assess degradation under varying storage conditions?

- Accelerated stability testing : Expose the compound to 40°C/75% RH for 6 months, with periodic HPLC analysis to track degradation products (e.g., hydrolysis of the ester bond or oxidation of the cyclohexenyl ring) .

- Light sensitivity : Conduct UV-Vis spectroscopy under controlled UV exposure (e.g., ICH Q1B guidelines) to detect photolytic byproducts.

- Solution stability : Monitor in solvents (e.g., DMSO, ethanol) via NMR to detect solvolysis or dimerization.

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental spectral data for this compound?

Discrepancies between experimental and predicted spectra (e.g., DFT-calculated NMR shifts vs. observed data) often arise from conformational flexibility or solvent effects . Strategies:

- Perform molecular dynamics (MD) simulations to identify dominant conformers in solution.

- Use polarizable continuum models (PCM) in DFT calculations to account for solvent interactions.

- Cross-validate with solid-state NMR if crystallinity allows, as SXRD data from SHELXL can provide fixed conformer coordinates .

Q. What experimental design optimizes regioselective functionalization of the cyclohexenyl ring?

The 3-oxo and 2-(2-methylphenyl) groups create electronic biases for substitution. Approaches include:

- Directed C-H activation : Use Pd(OAc)₂ with directing groups (e.g., pyridine auxiliaries) to target specific positions.

- Radical-mediated functionalization : Employ AIBN and N-bromosuccinimide (NBS) under UV light for bromination at electron-rich sites.

- Steric control : Bulky ligands (e.g., t-Bu₃P) in cross-coupling reactions to favor less hindered positions.

Q. How can contradictory data on hydrolytic stability be reconciled across studies?

Variability in hydrolysis rates (e.g., acidic vs. basic conditions) may stem from:

- pH-dependent mechanisms : Acid-catalyzed hydrolysis targets the ester carbonyl, while base-mediated saponification cleaves the acyl-oxygen bond.

- Solvent effects : Polar aprotic solvents (e.g., THF) stabilize transition states differently than protic solvents (e.g., MeOH).

- Impurity-driven catalysis : Trace metal ions (e.g., Fe³⁺) in buffers may accelerate degradation . Validate via controlled replicate studies with ultra-pure reagents.

Methodological Resources

- Structural refinement : Use SHELX programs for crystallographic data, ensuring high-resolution (<1.0 Å) datasets to minimize model bias .

- Synthetic protocols : Refer to glyceryl ester methodologies for analogous systems, adjusting catalysts (e.g., Lipase B for enantioselective synthesis) .

- Analytical validation : Cross-correlate HPLC retention times with HRMS fragmentation patterns to confirm degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.